molecular formula C22H16N4O6 B2899914 N-[3-(5,6-Dimethyl-benzooxazol-2-yl)-phenyl]-2,4-dinitro-benzamide CAS No. 332152-84-8

N-[3-(5,6-Dimethyl-benzooxazol-2-yl)-phenyl]-2,4-dinitro-benzamide

Cat. No.: B2899914
CAS No.: 332152-84-8
M. Wt: 432.392
InChI Key: CMJBDSAZFODAMM-UHFFFAOYSA-N
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Description

“N-[3-(5,6-Dimethyl-benzooxazol-2-yl)-phenyl]-2,4-dinitro-benzamide” is a chemical compound with the molecular formula C22H16N4O6 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxazole ring attached to a phenyl ring, which is further attached to a dinitrobenzamide group . The molecular weight of the compound is 432.39 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a predicted melting point of 290.83°C, a predicted boiling point of 565.9°C at 760 mmHg, and a predicted density of 1.4 g/cm3. Its refractive index is predicted to be n20D 1.70 .

Future Directions

The future research directions for this compound could involve studying its potential pharmacological activities, given the known activities of structurally similar benzimidazole and benzoxazole derivatives . Further studies could also explore its synthesis and reactivity.

Properties

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O6/c1-12-8-18-20(9-13(12)2)32-22(24-18)14-4-3-5-15(10-14)23-21(27)17-7-6-16(25(28)29)11-19(17)26(30)31/h3-11H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJBDSAZFODAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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